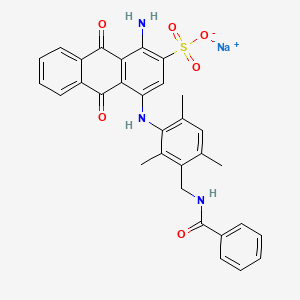

Acid blue 260

Beschreibung

The exact mass of the compound 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHDOLUPOLKDSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070647 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67827-60-5 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((3-((benzoylamino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Acid Blue 260: A Technical Guide for Researchers

CAS Number: 62168-86-9

This technical guide provides an in-depth overview of C.I. Acid Blue 260, an anthraquinone-based acid dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. This document covers its chemical and physical properties, provides experimental protocols for its synthesis and application, and outlines its safety profile.

Chemical and Physical Properties

C.I. This compound is a water-soluble anionic dye known for its vibrant blue color.[1][2] Its chemical structure is based on an anthraquinone (B42736) core, which imparts good light fastness.[3][4] It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][4][5]

Table 1: General and Physical Properties of C.I. This compound

| Property | Value | Source(s) |

| CAS Number | 62168-86-9 | [3][4][5][6] |

| Molecular Formula | C₂₆H₂₃ClN₃NaO₆S | [3][4][6] |

| Molecular Weight | 563.99 g/mol | [3][4][6] |

| Appearance | Blue to dark blue powder | [3][6] |

| λmax | 590 nm | |

| Water Solubility | Soluble | [1] |

| Strength | 160% | [3][6] |

| Moisture | ≤6% | [3][6] |

| Insolubility | ≤0.8% | [3][6] |

| Fineness (60µm mesh residue) | ≤5% | [3][6] |

Table 2: Fastness Properties of C.I. This compound on Wool Fabric (ISO Standards)

| Fastness Test | Fading Grade | Staining Grade | Source(s) |

| Light Fastness | 6 | - | [4] |

| Soaping | 2 | 2-3 | [4] |

| Perspiration | 4-5 | 4-5 | [4] |

| Oxygen Bleaching | - | - | [4] |

| Seawater | - | - | [4] |

| Sodium Carbonate Resistance | 5 | - | [3] |

| Carbonization | 4 | - | [3] |

| Chlorine Bleach | 4-5 | 5 | [3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and application of C.I. This compound.

Synthesis of Anthraquinone-Based Acid Dyes (General Protocol)

Materials:

-

1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid)

-

Appropriate aromatic amine (to be determined based on the exact structure of C.I. This compound)

-

Copper (II) sulfate (B86663) (catalyst)

-

Sodium acetate (B1210297) (acid scavenger)

-

Water (solvent)

-

Sodium chloride

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

A mixture of bromaminic acid, the selected aromatic amine, and sodium acetate is suspended in water.

-

A catalytic amount of copper (II) sulfate is added to the suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (completion can be monitored by thin-layer chromatography).

-

After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude dye.

-

The precipitate is filtered, washed with a sodium chloride solution, and then with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Caption: General synthesis workflow for anthraquinone acid dyes.

Dyeing of Polyamide Fabric with C.I. This compound

This protocol describes a standard procedure for dyeing polyamide (nylon) fabric with C.I. This compound.

Materials:

-

C.I. This compound

-

Polyamide fabric

-

Acetic acid (or other suitable acid for pH adjustment)

-

Leveling agent

-

Deionized water

Procedure:

-

Prepare a dyebath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

-

Add a leveling agent to the dyebath at a concentration of 1 g/L.

-

Dissolve the required amount of C.I. This compound (e.g., 2% on weight of fabric) in a small amount of hot water and add it to the dyebath.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

Immerse the polyamide fabric in the dyebath at room temperature.

-

Raise the temperature of the dyebath to 90-100°C at a rate of 1-2°C per minute.

-

Maintain the temperature for 30-60 minutes, ensuring the fabric is agitated for even dyeing.

-

Cool the dyebath slowly.

-

Remove the fabric, rinse thoroughly with cold water, and then with warm water.

-

The dyed fabric is then dried.

Caption: Experimental workflow for dyeing polyamide fabric.

Safety and Toxicology

The safety profile of C.I. This compound indicates that it should be handled with care. It is known to cause serious eye irritation and may cause drowsiness or dizziness. In case of contact with eyes, rinse cautiously with water for several minutes. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Ensure adequate ventilation to avoid inhalation of dust.

Analytical Methods

The quality and concentration of C.I. This compound can be assessed using standard analytical techniques.

-

UV-Visible Spectroscopy: The concentration of the dye in solution can be determined by measuring its absorbance at its maximum absorption wavelength (λmax) of 590 nm.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile (B52724) with an acidic modifier can be used to assess the purity of the dye and quantify its concentration. A photodiode array (PDA) detector is typically used for detection.

Logical Relationships of Dye Properties

The properties and performance of C.I. This compound are interconnected. The following diagram illustrates these relationships.

Caption: Interrelationship of C.I. This compound properties.

References

An In-depth Technical Guide to Acid Blue 260

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Blue 260, a synthetic dye with applications in various scientific and industrial fields. The document details its molecular characteristics and presents a representative experimental protocol for its degradation.

Core Molecular and Physical Properties

This compound, identified by the CAS number 62168-86-9, is an anthraquinone-based acid dye.[1][2][3] It is recognized for its use in dyeing polyamide fibers and for printing applications.[1][3] The dye typically appears as a blue powder.[2]

Quantitative data regarding the fundamental properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 62168-86-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₆H₂₃ClN₃NaO₆S | [1][2][3][4][5] |

| Molecular Weight | 563.99 g/mol | [1][2][3][4][5] |

| Color Index Name | C.I. This compound | [2][5] |

| Molecular Structure | Anthraquinone | [1][2] |

Experimental Protocol: Photocatalytic Degradation of Acid Dyes

The following is a representative experimental protocol for the photocatalytic degradation of acid dyes, such as this compound. This methodology is based on established procedures for similar dyes and serves as a foundational guide for researchers.

Objective: To evaluate the degradation efficiency of an acid dye in an aqueous solution using a semiconductor photocatalyst under UV irradiation.

Materials:

-

Acid Dye (e.g., this compound)

-

Photocatalyst (e.g., Titanium Dioxide (TiO₂), Zinc Oxide (ZnO))

-

Deionized Water

-

UV Light Source

-

Stirrer

-

Spectrophotometer

-

pH Meter

-

Filtration system (e.g., 0.45 µm syringe filters)

Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of the acid dye in deionized water. From the stock, prepare a working solution of the desired concentration (e.g., 10-50 mg/L).

-

Suspension Preparation: Add a specific amount of the photocatalyst (e.g., 0.5-1.5 g/L) to the dye solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a designated period (e.g., 30 minutes) to allow the dye molecules to adsorb onto the surface of the photocatalyst, reaching an equilibrium state.

-

Initiation of Photocatalysis: Expose the suspension to a UV light source to initiate the photocatalytic reaction.

-

Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.

-

Sample Preparation for Analysis: Immediately filter the collected samples to remove the photocatalyst particles.

-

Analysis: Measure the absorbance of the filtrate at the maximum absorption wavelength of the dye using a spectrophotometer.

-

Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Visualizations

The following diagrams illustrate a typical experimental workflow for photocatalytic degradation and the logical application of this compound.

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Caption: Logical relationship of this compound's applications in dyeing various materials.

References

An In-depth Technical Guide to Acid Blue 260 and Its Synonyms in Scientific Literature

This technical guide provides a comprehensive overview of Acid Blue 260, a synthetic dye with applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and experimental applications.

Chemical Identity and Synonyms

This compound is an acid dye belonging to the anthraquinone (B42736) class. In scientific and commercial literature, it is identified by a variety of names and codes. Establishing a clear connection between these synonyms is crucial for accurate data retrieval and experimental reproducibility. The most consistently reported Chemical Abstracts Service (CAS) number for this compound is 62168-86-9 , with the corresponding molecular formula C₂₆H₂₃ClN₃NaO₆S .[1] It is important to note that other CAS numbers, such as 67827-60-5, and different molecular formulas may be encountered in supplier databases, potentially referring to different isomers or formulations of the dye.[2]

A comprehensive list of synonyms and identifiers for this compound is provided below:

-

IUPAC Name: sodium 1-amino-4-({3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl}amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate[3]

-

Colour Index Name: C.I. This compound[1]

-

Common Synonyms: Acid Blue RL, Weak Acid Brilliant Blue RL, Best Acid Brilliant Blue RL, Erionyl Blue A-R, Erionyl Blue RL[1][4]

-

EINECS Number: 267-224-0[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the dye's behavior in different experimental conditions.

| Property | Value |

| Molecular Formula | C₂₆H₂₃ClN₃NaO₆S |

| Molecular Weight | 563.99 g/mol |

| Appearance | Blue powder |

| Solubility | Soluble in water (70 g/L at 90°C) |

| Molecular Structure | Anthraquinone |

| Light Fastness (ISO) | 6-7 |

| Soaping Fastness (ISO) | Fading: 2, Staining: 2-3 |

| Perspiration Fastness (ISO) | 4-5 |

| Oxygen Bleaching (ISO) | 4-5 |

Note: Fastness data is typically rated on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better fastness. The specific test conditions can influence the results.

Experimental Protocols

This compound is utilized in a range of applications, primarily in dyeing and as a component in analytical studies. Detailed methodologies for key experiments are provided below.

General Protocol for Dyeing Polyamide (Nylon) Fibers

This compound is extensively used for dyeing polyamide fibers such as nylon. The following is a representative laboratory-scale protocol for this process.

Materials:

-

This compound dye

-

Polyamide (Nylon) fabric

-

Acetic acid (or another acid for pH adjustment)

-

Levelling agent (optional)

-

Beaker or dyeing vessel

-

Heating plate with magnetic stirrer

-

Deionized water

Procedure:

-

Preparation of the Dyebath:

-

Calculate the required amount of this compound based on the weight of the fabric (e.g., 1% of the weight of the fabric).

-

Prepare a stock solution of the dye in deionized water.

-

Fill a beaker with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).

-

Add a levelling agent if desired (e.g., 1 g/L).

-

Add the dye stock solution to the beaker and stir to ensure homogeneity.

-

-

Dyeing Process:

-

Introduce the pre-wetted nylon fabric into the dyebath at room temperature.

-

Gradually increase the temperature of the dyebath to 90-100°C over 30 minutes.

-

Add acetic acid to the dyebath to lower the pH to a range of 4.5-5.5.[5]

-

Maintain the dyeing process at this temperature for 30-60 minutes, with continuous stirring.

-

-

Rinsing and Drying:

-

After dyeing, allow the dyebath to cool down.

-

Remove the fabric and rinse it thoroughly with cold water until the water runs clear.

-

The fabric can then be air-dried or oven-dried at a low temperature.

-

Protocol for Photocatalytic Degradation Studies

This compound can be used as a model pollutant to evaluate the efficacy of photocatalytic materials. The following protocol is adapted from Neto et al. (2020).

Materials:

-

This compound

-

Photocatalytic material (e.g., TiO₂-coated fabric)

-

Quartz beaker

-

UV lamp

-

Spectrophotometer

-

Deionized water

Procedure:

-

Preparation of the Dye Solution:

-

Prepare a stock solution of this compound in deionized water.

-

Dilute the stock solution to the desired experimental concentration (e.g., 20 ppm).

-

-

Photocatalytic Experiment:

-

Add a known amount of the photocatalytic material (e.g., 0.1 g) to a specific volume of the this compound solution (e.g., 50 mL) in a quartz beaker.

-

Stir the solution in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.

-

Expose the solution to a UV light source.

-

-

Analysis:

-

At regular time intervals, withdraw a small aliquot of the solution.

-

Measure the absorbance of the solution at the maximum absorption wavelength (λmax) of this compound using a spectrophotometer.

-

The degradation of the dye can be calculated from the change in absorbance over time.

-

Involvement in Signaling Pathways

Based on a thorough review of the current scientific literature, there is no evidence to suggest that this compound is directly involved in or used as a probe for studying cellular signaling pathways. Its primary applications are in materials science and analytical chemistry, rather than in cell biology or pharmacology.

Safety and Handling

This compound is classified as a chemical that may cause eye and skin irritation. It is harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

This guide serves as a foundational resource for researchers and scientists working with this compound. By consolidating information on its synonyms, properties, and experimental applications, it aims to facilitate more accurate and efficient scientific inquiry.

References

Spectral Properties of Acid Blue 260: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 260, an anthraquinone-based dye, is utilized in various industrial applications, primarily in the dyeing of polyamide fibers.[1][2][3] A comprehensive understanding of its spectral properties is crucial for optimizing its use, developing analytical methods for its detection and quantification, and assessing its environmental fate and interactions. This technical guide provides a detailed overview of the spectral characteristics of this compound, including its absorption and potential emission properties. While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the standardized methodologies for determining these properties, drawing upon established principles for analogous dye molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | This compound | [3] |

| CAS Number | 62168-86-9 | [1][2][3] |

| Molecular Formula | C₂₆H₂₃ClN₃NaO₆S | [1][2][3] |

| Molecular Weight | 563.99 g/mol | [1][2] |

| Chemical Class | Anthraquinone (B42736) | [1][2][3] |

| Appearance | Blue powder | [3] |

Spectral Properties

The spectral properties of a dye are fundamental to understanding its color, stability, and interactions with light. These properties are primarily determined by the molecule's electronic structure and can be influenced by environmental factors such as solvent polarity and pH.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is the primary technique for characterizing the absorption of light by this compound. The absorption spectrum provides information about the wavelengths of light the dye absorbs most strongly, which is directly related to its color.

Table 2: Anticipated UV-Visible Spectral Data for this compound

| Parameter | Expected Value/Range | Comments |

| λmax (nm) | Not explicitly found in searches. | Based on its blue color, the main absorption peak is expected in the orange-red region of the visible spectrum (approx. 600-650 nm). |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Not explicitly found in searches. | For similar acid dyes, this value can be in the order of 10⁴ to 10⁵ M⁻¹cm⁻¹.[7] |

Fluorescence Spectroscopy

Information regarding the fluorescence properties of this compound, such as its emission maximum and quantum yield, is not available in the reviewed literature. Many dyes, however, do exhibit fluorescence, where they emit light after absorbing it. Determining the fluorescence spectrum would provide further insight into the dye's photophysical behavior and potential applications in fluorescence-based assays.

Table 3: Potential Fluorescence Spectral Data for this compound

| Parameter | To Be Determined | Comments |

| Excitation Maximum (λex) (nm) | - | Typically corresponds to the absorption maximum (λmax). |

| Emission Maximum (λem) (nm) | - | Would be at a longer wavelength than the excitation maximum. |

| Quantum Yield (Φ) | - | Represents the efficiency of the fluorescence process. |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the spectral properties of this compound.

Determination of UV-Visible Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity of this compound.

Materials:

-

This compound dye

-

Spectrophotometric grade solvent (e.g., deionized water, ethanol)

-

Volumetric flasks (various sizes)

-

Analytical balance

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is readily soluble and stable. For acid dyes, deionized water is a common choice.

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound powder using an analytical balance. Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific molar concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution using volumetric flasks and pipettes.

-

Spectrophotometer Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up and stabilize.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 200-800 nm) to zero the instrument.

-

Sample Measurement: Starting with the most dilute standard solution, rinse the cuvette with a small amount of the solution, then fill the cuvette and place it in the spectrophotometer. Record the absorbance spectrum. Repeat this for all standard solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

Create a calibration curve by plotting the absorbance at λmax against the corresponding molar concentration of the standard solutions.

-

Perform a linear regression on the data points. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the calibration curve will be equal to the molar absorptivity (ε) since the path length (b) is typically 1 cm.

-

Determination of Fluorescence Spectrum

This protocol describes the procedure for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis analysis)

-

Spectrofluorometer

-

Quartz cuvettes (4-sided clear for fluorescence)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the λmax value obtained from the UV-Vis absorption spectrum.

-

Scan a range of excitation wavelengths (e.g., from a wavelength lower than the λmax up to the emission wavelength).

-

The resulting spectrum will show the fluorescence excitation profile, and the wavelength of maximum excitation (λex) should correspond to the λmax.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λex.

-

Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to a higher range.

-

The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λem).

-

References

- 1. Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ikm.org.my [ikm.org.my]

- 3. asteetrace.org [asteetrace.org]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Acid Blue 260

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Blue 260 (C.I. 62168-86-9), a synthetic anthraquinone (B42736) dye. Understanding the solubility of this compound is critical for its application in various fields, including as a coloring agent in textiles and leather, as well as for its potential use in research and development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of the experimental workflow.

Physical and Chemical Properties of this compound

This compound is a dark blue powder with the molecular formula C₂₆H₂₃ClN₃NaO₆S and a molecular weight of 563.99 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CI Name | This compound |

| CAS Number | 62168-86-9 |

| Molecular Formula | C₂₆H₂₃ClN₃NaO₆S |

| Molecular Weight | 563.99 g/mol |

| Appearance | Blue powder |

| Chemical Class | Anthraquinone |

Table 1: Physical and Chemical Properties of this compound

Solubility of this compound

The solubility of a dye is a crucial parameter that influences its application and performance. The following sections summarize the known solubility of this compound in aqueous and organic solvents.

Aqueous Solubility

This compound is soluble in water.[2][3] Quantitative data indicates a solubility of 60-80 g/L in water at 90°C.[4] Another source specifies the solubility to be 70 g/L in water at 90°C.[1]

Organic Solvent Solubility

| Solvent Class | Solvent | Solubility |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane (CH₂Cl₂) | Soluble |

| Sulfur Compounds | Carbon Disulfide (CS₂) | Soluble |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Alcohols | Alcohol (general) | Hardly Soluble |

| Aliphatic Hydrocarbons | Gasoline | Insoluble |

Table 2: Qualitative Solubility of this compound in Various Organic Solvents [5]

Given the limited quantitative data for organic solvents, the following experimental protocols are provided to enable researchers to determine the precise solubility of this compound in solvents relevant to their specific applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of this compound solubility in both aqueous and organic solvents. These protocols are based on standard laboratory practices and can be adapted as needed.

Protocol 1: Determination of Aqueous Solubility (Based on ISO 105-Z09 principles)

This method determines the saturation solubility of this compound in water at a specific temperature.

Materials and Equipment:

-

This compound dye powder

-

Distilled or deionized water

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Syringe filters (0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Beakers and graduated cylinders

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder (e.g., 10 g) and add it to a known volume of distilled water (e.g., 100 mL) in a sealed container (e.g., a screw-cap flask).

-

Place the container in a constant temperature water bath set to the desired temperature (e.g., 25°C, 50°C, 90°C).

-

Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, dry vial. This step is crucial to remove any undissolved particles.

-

-

Analysis by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound with known concentrations in water.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute a known volume of the filtered saturated solution with water to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in g/L or mg/mL.

-

Protocol 2: Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of this compound in various organic solvents.

Materials and Equipment:

-

This compound dye powder

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate) of analytical grade

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Appropriate cuvettes or vials for the analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials vigorously using a vortex mixer or a shaker at a constant temperature for 24-48 hours to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved dye.

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with the respective solvent to a concentration suitable for the chosen analytical method (UV-Vis or HPLC).

-

Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve for this compound in each specific solvent is required.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in g/L or mg/mL.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound - Weak acid blue RL - Best Acid Brilliant Blue RL from Emperor Chem [emperordye.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]

- 5. This compound [kelcochem.com]

Weak Acid Brilliant Blue RL technical data sheet

An In-depth Technical Guide to Weak Acid Brilliant Blue RL and its Applications in Research

Weak Acid Brilliant Blue RL, also known by its Colour Index name C.I. Acid Blue 260, is an acid dye belonging to the anthraquinone (B42736) class. In the realm of life sciences, it is closely related to the well-known triarylmethane dye, Coomassie Brilliant Blue R, and shares applications in protein analysis. This guide provides a comprehensive overview of its technical specifications, experimental applications, and potential uses in drug development for researchers, scientists, and drug development professionals.

Physicochemical and Technical Data

The following tables summarize the key technical data for Weak Acid Brilliant Blue RL and the closely related and more extensively studied Coomassie Brilliant Blue R.

Table 1: Physicochemical Properties of Weak Acid Brilliant Blue RL (C.I. This compound)

| Property | Value | Reference |

| CAS Number | 62168-86-9 | [1] |

| Molecular Formula | C₂₆H₂₃ClN₃NaO₆S | [1] |

| Molecular Weight | 563.99 g/mol | [1] |

| Appearance | Dark blue powder | [1] |

| Solubility | Soluble in water | [2] |

| Moisture | ≤6% | [1] |

| Insolubility | ≤0.8% | [1] |

Table 2: Physicochemical Properties of Coomassie Brilliant Blue R (C.I. 42660 / Acid Blue 83)

| Property | Value | Reference |

| CAS Number | 6104-59-2 | [3] |

| Molecular Formula | C₄₅H₄₄N₃NaO₇S₂ | [4] |

| Molecular Weight | 825.97 g/mol | [4] |

| Appearance | Dark purplish-brown powder | [5] |

| Melting Point | 174 - 180 °C | [6] |

| pH | 6.2 (10 g/L in H₂O at 25 °C) | [6] |

| Solubility in Water | 20 g/L | [7] |

| Absorption Maximum (λmax) | 554 - 563 nm (in pH 7.0 buffer) | [7] |

| 587 nm | [5] |

Applications in Protein Analysis

Weak Acid Brilliant Blue RL and its analogs are primarily used in the visualization and quantification of proteins.

Protein Staining in Gel Electrophoresis

Coomassie Brilliant Blue R is a widely used stain for detecting proteins in polyacrylamide and agarose (B213101) gels. The staining process involves the non-covalent binding of the dye to proteins, primarily through electrostatic interactions with basic amino acid residues and van der Waals forces.

-

Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol (B129727), 10% acetic acid in water) for at least one hour to precipitate the proteins within the gel matrix.

-

Staining: Transfer the gel to the staining solution (e.g., 0.1% Coomassie Brilliant Blue R-250 in 50% methanol and 10% acetic acid) and incubate with gentle agitation for 2-4 hours.

-

Destaining: Move the gel to a destaining solution (e.g., 40% methanol, 10% acetic acid in water) to remove the background stain, leaving the protein bands visible. Change the destaining solution several times until the background is clear.

Bradford Protein Assay

The Bradford assay is a colorimetric method used to determine the concentration of protein in a solution. It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorption maximum from 465 nm to 595 nm.

Under acidic conditions, the Coomassie dye is in a cationic, reddish-brown form (λmax = 465 nm).[8] When the dye binds to proteins, it is stabilized in its anionic, blue form (λmax = 595 nm).[8] The increase in absorbance at 595 nm is proportional to the amount of protein in the sample.

-

Reagent Preparation: Prepare or obtain a Bradford reagent containing Coomassie Brilliant Blue G-250 in an acidic solution.

-

Standard Curve: Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin, BSA).

-

Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the assay.

-

Reaction: Add the Bradford reagent to the standards and unknown samples.

-

Incubation: Incubate at room temperature for a short period (e.g., 5 minutes).

-

Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer.

-

Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use this curve to determine the concentration of the unknown samples.

Potential Applications in Drug Development

While not directly used as a therapeutic agent, the broader class of triarylmethane dyes, to which Weak Acid Brilliant Blue RL belongs, has been investigated for potential applications in drug development, particularly in photodynamic therapy (PDT).

Triarylmethane Dyes in Photodynamic Therapy

Some triarylmethane dyes have been shown to act as photosensitizers.[9] In PDT, a photosensitizer is administered and accumulates in target cells (e.g., cancer cells). When exposed to light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that induce cell death. Studies have shown that certain triarylmethane dyes can localize in the mitochondria of tumor cells and exhibit phototoxicity upon illumination.[9][10] This suggests a potential avenue for the development of new anticancer therapies.

References

- 1. Acid Brilliant Blue RL-Acid Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. interchim.fr [interchim.fr]

- 5. Absorption [Brilliant Blue R] | AAT Bioquest [aatbio.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Coomassie Brilliant blue R 250 (C.I. 42660) for electrophoresis Trademark of Imperial Chemical Industries PLC 6104-59-2 [merckmillipore.com]

- 8. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 9. Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial effects of triarylmethane dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Eriochrome Blue Black R

Note on Chemical Identity: The term "Erionyl Blue A-R" is ambiguous. It is listed as a trade name for Acid Blue 260 (CAS: 62168-86-9), a dye primarily used for textiles.[1][2][3] However, the name is phonetically similar to Eriochrome Blue Black R (CAS: 2538-85-4), a common laboratory chemical used in analytical chemistry.[4][5][6][7] Given the target audience of researchers and scientists and the requirement for experimental protocols, this guide will focus on the latter, more scientifically pertinent compound.

Core Chemical Characteristics

Eriochrome Blue Black R, also known as Calcon or Mordant Black 17, is a sulfonated azo dye.[4][8] It is widely utilized in analytical chemistry as a complexometric indicator for determining the concentration of various metal ions in solution.[4][5][7] Its function relies on the formation of a colored complex with metal ions; the color change at the endpoint of a titration signals the chelation of all metal ions by a titrant, typically EDTA.[9]

Chemical and Physical Properties

The fundamental properties of Eriochrome Blue Black R are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | Sodium 3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonate | [8] |

| Synonyms | Calcon, Mordant Black 17, Solochrome Dark Blue, C.I. 15705 | [4][8] |

| CAS Number | 2538-85-4 | [4][10] |

| EC Number | 219-810-2 | [10][11] |

| Molecular Formula | C₂₀H₁₃N₂NaO₅S | [4][8][11] |

| Molecular Weight | 416.39 g/mol | [4][8][11] |

| Appearance | Dark brown to black powder | [4][8] |

| Absorption Maxima (λmax) | 634 - 640 nm (in Buffer pH 12.2) | [12] |

Applications

Beyond its primary role in titrations, Eriochrome Blue Black R has several other applications:

-

Water Quality Testing: It is used to determine water hardness by quantifying calcium and magnesium ion concentrations.[4]

-

Biological Staining: In microbiology, it can be used as a staining agent to enhance the visualization of cellular structures.[4]

-

Textile Industry: The dye is also employed in the textile sector for coloring fabrics, offering vibrant hues.[4]

-

Electroanalytical Chemistry: It serves as a complexing agent in voltammetric methods for detecting trace metals like cadmium and molybdenum.[13][14]

Mechanism of Action as a Metal Ion Indicator

Eriochrome Blue Black R functions as an indicator by changing color in the presence and absence of free metal ions. The process, typically conducted at a buffered pH of around 10, involves the following equilibria:

-

Complex Formation: In a solution containing metal ions (M²⁺, e.g., Mg²⁺, Ca²⁺), the indicator (represented as HIn²⁻ in its blue form) binds to the metal, forming a stable, wine-red metal-indicator complex (MIn⁻).[9]

-

Titration with EDTA: A stronger chelating agent, EDTA (represented as Y⁴⁻), is gradually added. EDTA has a higher affinity for the metal ions than the indicator does.

-

Endpoint: As EDTA is added, it progressively binds with the free metal ions. Once all free M²⁺ has been complexed by EDTA, the EDTA displaces the metal ions from the MIn⁻ complex. This releases the indicator back into its free, blue-colored form (HIn²⁻). The sharp color change from wine-red to blue marks the equivalence point of the titration.[9]

Caption: Color transition mechanism of Eriochrome Blue Black R during an EDTA titration.

Experimental Protocols

Protocol: Determination of Water Hardness (Ca²⁺ & Mg²⁺) by Complexometric Titration

This protocol details the standard method for determining the total concentration of calcium and magnesium ions in a water sample using EDTA as the titrant and Eriochrome Blue Black R as the indicator.

-

Principle: At pH 10, EDTA forms stable, colorless complexes with Ca²⁺ and Mg²⁺. Eriochrome Blue Black R, when added to the sample, forms a wine-red complex with a fraction of the Mg²⁺ ions. As EDTA is titrated into the solution, it first complexes with all free Ca²⁺ and then the free Mg²⁺. At the endpoint, EDTA displaces Mg²⁺ from the indicator complex, causing a sharp color change from wine-red to blue.[9]

-

Reagents and Apparatus:

-

Standard 0.01 M EDTA solution

-

Ammonia-Ammonium Chloride Buffer (pH 10): Prepared by dissolving 64 g of NH₄Cl in water, adding 570 mL of concentrated ammonia (B1221849) solution, and diluting to 1 L.[9]

-

Eriochrome Blue Black R indicator solution/powder.

-

Water sample of unknown hardness.

-

Burette, pipette, conical flask, graduated cylinder.

-

-

Procedure:

-

Pipette a known volume (e.g., 50.0 mL) of the water sample into a 250 mL conical flask.

-

Add 1-2 mL of the pH 10 ammonia buffer to the flask.

-

Add a small amount (e.g., 30-50 mg) of Eriochrome Blue Black R indicator powder or a few drops of indicator solution. The solution should turn a wine-red color.

-

Fill a clean burette with the standard 0.01 M EDTA solution and record the initial volume.

-

Titrate the water sample with the EDTA solution under constant swirling.

-

As the endpoint is approached, the color will begin to show flashes of blue. Continue adding EDTA dropwise.

-

The endpoint is reached when the solution permanently changes from the last shade of red to a distinct blue.

-

Record the final volume of EDTA used. Repeat the titration at least twice more for accuracy.

-

Caption: Experimental workflow for complexometric titration using Eriochrome Blue Black R.

Safety and Handling

Eriochrome Blue Black R is classified as a hazardous substance and requires careful handling. The primary hazards are skin, eye, and respiratory tract irritation.[10][15]

| Hazard Type | GHS Classification & Statement | Reference(s) |

| Skin Hazard | Skin Irritation (Category 2) - H315: Causes skin irritation. | [10][15] |

| Eye Hazard | Eye Irritation (Category 2) - H319: Causes serious eye irritation. | [10][15] |

| Inhalation Hazard | Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation. | [10][15] |

| Reactivity | Violent reaction with strong oxidizers. | [10] |

Handling and First Aid:

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation to avoid dust formation.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side protection, and a lab coat.[11][15]

-

Skin Contact: Take off contaminated clothing. Rinse skin with water/shower. If irritation persists, seek medical advice.[10][15]

-

Eye Contact: Rinse cautiously with clean, fresh water for at least 10 minutes, holding eyelids apart. Consult an ophthalmologist.[10][15]

-

Storage: Store in a dry, tightly closed container at room temperature.[4][10]

References

- 1. This compound - Weak acid blue RL - Best Acid Brilliant Blue RL from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. dimacolorgroup.com [dimacolorgroup.com]

- 4. chemimpex.com [chemimpex.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. labdepotinc.com [labdepotinc.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. astechireland.ie [astechireland.ie]

An In-depth Technical Guide to the Physical and Chemical Properties of Anthraquinone Dyes

Anthraquinone (B42736) dyes, a significant class of colorants, are characterized by a core structure of 9,10-anthraquinone. While anthraquinone itself is a pale yellow solid, the introduction of various auxochromic substituents, such as amino (-NH2) or hydroxyl (-OH) groups, leads to a vibrant spectrum of dyes ranging from red to blue.[1] These dyes are renowned for their exceptional lightfastness and are utilized in various applications, including vat, disperse, and reactive dyes for textiles.[1][2] Their rigid, planar, and aromatic structure also makes them a valuable pharmacophore in the discovery of new therapeutic agents, particularly in oncology.[3]

This guide provides a comprehensive overview of the physical and chemical properties of anthraquinone dyes, detailed experimental protocols for their synthesis and characterization, and insights into their mechanisms of action relevant to drug development.

Physical and Chemical Properties

The properties of anthraquinone dyes are heavily influenced by the nature and position of substituents on the core anthraquinone structure.[4]

Physical Properties of 9,10-Anthraquinone

The parent compound, 9,10-anthraquinone, serves as the fundamental building block. Its physical properties provide a baseline for understanding its derivatives.

| Property | Value | Source |

| Appearance | Light yellow to pale yellow crystalline solid | [5][6] |

| Molecular Formula | C₁₄H₈O₂ | [5][6] |

| Molar Mass | 208.21 g/mol | [6] |

| Melting Point | 284-286 °C (sublimes) | [7][8][9] |

| Boiling Point | 379-381 °C | [7][8][9] |

| Density | 1.438 g/cm³ | [6][10] |

| Flash Point | 185 °C | [7] |

Solubility

Anthraquinone and its dye derivatives are generally characterized by their poor solubility in water.[11][12] However, their solubility in organic solvents tends to increase with temperature.[5][12] The introduction of specific functional groups, like sulfonic acid (-SO₃H), can significantly enhance water solubility, a key feature of acid anthraquinone dyes.[2]

| Solvent | Solubility | Temperature |

| Water | <0.1 g/100 mL | 23 °C[9] |

| ~13 mg/L | 22 °C[7] | |

| Ethanol | 0.05 g / 100 g | 18 °C[5] |

| 2.25 g / 100 g | 78 °C (boiling)[5][12] | |

| Toluene | 0.19 g / 100 g | 15 °C[5] |

| 2.56 g / 100 g | 100 °C[5] | |

| Other Solvents | Soluble in hot organic solvents like nitrobenzene, aniline (B41778), and hot benzene. | [8][9] |

| Soluble in acetone (B3395972) and ether. | [7] |

Spectroscopic Properties

The color of anthraquinone dyes arises from electronic transitions within the molecule. Their UV-Visible absorption spectra typically exhibit multiple bands. Generally, they show four π → π* absorption bands between 220-350 nm and one n → π* band at longer wavelengths, near 400 nm.[13] The position and intensity of these bands are highly dependent on the substituents and the solvent.[13] For example, electron-donating groups cause a bathochromic (red) shift in the absorption maxima.[1]

-

Solvent Red 111 : Shows a maximum absorption wavelength (λ_max) at 500 nm in ethanol.[14]

-

Solvent Green 28 : Exhibits strong absorption peaks from 630 nm to 710 nm in ethanol.[14]

-

Solvent Blue 104 : Has strong absorption peaks from 560 nm to 650 nm in ethanol.[14]

Photostability

Anthraquinone dyes are known for their excellent photostability, which is a key advantage over some other dye classes like azo dyes.[11][15] The photostability increases with the electron-donating power of the substituents.[15] However, photodegradation can occur, typically involving hydrogen abstraction from the solvent.[15] Interestingly, some anthraquinone derivatives exhibit partially reversible photodegradation, a phenomenon known as self-healing.[16][17]

Electrochemical Properties

The electrochemistry of anthraquinone dyes is centered on the reversible reduction of the two carbonyl groups.[18] This redox chemistry is crucial for their application as vat dyes and has garnered interest for their use in redox-flow batteries.[18][19] The reduction can proceed through a two-electron transfer, and the midpoint potential is influenced by the substituents on the anthraquinone core.[18][20]

Thermochromism

Certain anthraquinone dyes can exhibit thermochromism, changing color in response to temperature variations.[21] This behavior can be programmed by dispersing hydrophobic anthraquinone dyes in block copolymer micelles. At lower temperatures, the dyes form microcrystals, but as the temperature rises, they disperse into the micelles, causing a color change.[21][22]

Chemical Reactions and Synthesis

The synthesis of anthraquinone dyes typically starts with the modification of the parent anthraquinone molecule through reactions like sulfonation, nitration, or halogenation.[5][23] These intermediates can then be further modified to produce the final dye.[23]

Key Chemical Reactions of the Anthraquinone Core:

-

Reduction : The carbonyl groups can be reduced to form hydroquinones.[5] This reaction is fundamental to the process of vat dyeing.[2]

-

Sulfonation : Reaction with sulfuric acid or oleum (B3057394) introduces sulfonic acid groups, primarily at the alpha positions.[1][5]

-

Nitration : Introduction of nitro groups, which can subsequently be reduced to amino groups.[1][5]

-

Chlorination : Halogenation, typically with chlorine, occurs in the presence of oleum.[5]

-

Nucleophilic Substitution : Groups like sulfonic acid or nitro groups can be replaced by nucleophiles such as amines (amino groups) or alkoxides (alkoxy groups).[1]

Experimental Protocols

Synthesis of an Anthraquinone Dye via Ullmann Coupling

This protocol describes a general method for synthesizing blue anthraquinone dyes from bromaminic acid.[24][25]

Materials:

-

1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid)

-

An appropriate amine or aniline derivative

-

Phosphate (B84403) buffer (pH 6-7)

-

Elemental copper (Cu⁰) catalyst

-

Microwave reactor

-

Dichloromethane (DCM)

-

Distilled water

-

Reversed-phase C18 silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine bromaminic acid, the chosen amine/aniline derivative, phosphate buffer, and a catalytic amount of elemental copper.

-

Microwave Synthesis: Irradiate the mixture in the microwave reactor at 120 °C for a duration of 2-20 minutes. The reaction progress can often be monitored visually by the color change.

-

Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Add approximately 100 mL of distilled water.

-

Extract the organic-soluble components with 100 mL of dichloromethane. Repeat the extraction until the DCM layer is nearly colorless (typically 3 times).

-

Purification: The crude blue dye, now in the aqueous layer, is purified by column chromatography.

-

Chromatography: Pack a column with reversed-phase C18 silica gel. Load the aqueous solution containing the crude dye onto the column. Elute with an appropriate solvent system (e.g., a gradient of methanol (B129727) in water) to separate the blue product from the orange/red starting materials and byproducts.[24][25]

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified anthraquinone dye.

Workflow for the synthesis and purification of an anthraquinone dye.

Characterization by Reversed-Phase HPLC

High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of synthesized anthraquinone dyes.[26]

Instrumentation & Conditions:

-

System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water, often with an acid modifier like formic acid or phosphoric acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Monitor at the maximum absorption wavelength (λ_max) of the target dye.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the purified dye in a suitable solvent (e.g., methanol or the mobile phase). Filter the solution through a 0.45 µm syringe filter.

-

Injection: Inject a defined volume (e.g., 10-20 µL) of the sample solution into the HPLC system.

-

Analysis: Run the defined gradient method to separate the components. The purity can be determined by integrating the peak area of the main component relative to the total peak area.

A general workflow for the HPLC analysis of anthraquinone dyes.

Relevance in Drug Development

The anthraquinone scaffold is a cornerstone in the development of anticancer agents.[27] Clinically used drugs like Doxorubicin and Mitoxantrone feature this core structure.[3][27] Their mechanism of action is often multifaceted, involving DNA intercalation and inhibition of topoisomerase-II, an enzyme critical for DNA replication in cancer cells.[3]

Signaling Pathways

Recent research has shown that novel anthraquinone derivatives can induce apoptosis (programmed cell death) in cancer cells through specific signaling pathways. One such mechanism involves the generation of Reactive Oxygen Species (ROS).

ROS/JNK Signaling Pathway: Some anthraquinone compounds can increase intracellular ROS levels. This oxidative stress leads to the activation (phosphorylation) of c-Jun N-terminal kinase (JNK). Activated JNK contributes to mitochondrial stress, which results in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioner enzymes that lead to apoptosis.

The ROS/JNK signaling pathway for anthraquinone-induced apoptosis.

References

- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 2. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 3. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ikm.org.my [ikm.org.my]

- 5. chemcess.com [chemcess.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [wap.guidechem.com]

- 8. ANTHRAQUINONE - Ataman Kimya [atamanchemicals.com]

- 9. Melting point standard Anthraquinone [chembk.com]

- 10. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Anthraquinone dyes - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 12. Anthraquinone - Wikipedia [en.wikipedia.org]

- 13. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Reversible Micro- and Nano- Phase Programming of Anthraquinone Thermochromism Using Blended Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. nbinno.com [nbinno.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. squ.elsevierpure.com [squ.elsevierpure.com]

- 26. researchgate.net [researchgate.net]

- 27. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acid Blue 260: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anthraquinone (B42736) dye, Acid Blue 260 (C.I. 62168-86-9). It delves into the historical context of its development within the broader history of synthetic dyes, details its core synthesis process, and presents key experimental protocols and quantitative data. The synthesis of this compound is centered around the copper-catalyzed Ullmann condensation of bromamine (B89241) acid with 2,4,6-trimethylaniline (B148799). This guide offers detailed procedural steps derived from key patents, quantitative data on reaction yields, and a visual representation of the synthesis pathway to support researchers and professionals in the fields of chemistry and materials science.

Introduction and Discovery

The development of this compound is rooted in the extensive research into anthraquinone-based dyes that began in the late 19th century. Following the first synthesis of a natural dye, alizarin, from coal-tar anthracene (B1667546) in 1868, the field of synthetic dyes expanded rapidly.[1] Anthraquinone dyes, known for their vibrant colors and excellent lightfastness, became a significant class of colorants.[2][3]

While the precise date and individuals associated with the initial discovery of this compound are not extensively documented in readily available literature, its synthesis builds upon well-established chemical principles. The core reaction, a copper-catalyzed aromatic nucleophilic substitution, is a variation of the Ullmann condensation, a reaction first reported by Fritz Ullmann in 1901.[4][5] The specific application of this reaction to produce this compound by condensing bromamine acid (1-amino-4-bromo-2-anthraquinonesulphonic acid) with 2,4,6-trimethylaniline represents a targeted development to achieve the dye's characteristic brilliant blue hue and its suitability for dyeing polyamide fibers.[4][6] Bromamine acid itself is a crucial intermediate in the synthesis of numerous acid dyes.[7]

Chemical and Physical Properties

This compound is a dark blue powder with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₃ClN₃NaO₆S | [6] |

| Molecular Weight | 563.99 g/mol | [6] |

| CAS Registry Number | 62168-86-9 | [6] |

| Molecular Structure | Anthraquinone | [6] |

| Appearance | Dark blue powder | [8] |

| Solubility | Soluble in water | [8] |

Synthesis of this compound

The primary method for synthesizing this compound involves the condensation of bromamine acid and 2,4,6-trimethylaniline. This reaction is catalyzed by a copper salt, typically cuprous chloride. The process can be broken down into several key stages as outlined in the experimental protocols below.

Synthesis Pathway

The overall synthesis can be visualized as a multi-step process beginning with the preparation of the reactants and catalyst, followed by the condensation reaction, and concluding with a series of purification steps.

References

- 1. ENEMS MICROSYSTEMS RESEARCH SPOT: HISTORICAL BACKGROUND OF DYES [enemsmicrosystresearchspot.blogspot.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. researchgate.net [researchgate.net]

- 8. hztya.com [hztya.com]

Methodological & Application

Acid Blue 260: Applications in Textile Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 260, an anthraquinone (B42736) dye, finds significant application in the textile industry for dyeing and printing protein fibers such as wool, silk, and polyamide (nylon), as well as leather.[1][2] Its properties, including good water solubility, vibrant blue hue, and moderate fastness, make it a subject of interest in textile research.[1][3] Key research areas involving this compound include optimizing dyeing processes for enhanced efficiency and fastness, as well as developing effective wastewater treatment methods to mitigate its environmental impact. This document provides detailed application notes and experimental protocols for the use of this compound in textile research.

Applications in Textile Research

The primary applications of this compound in textile research are:

-

Textile Dyeing: Investigating the dyeing kinetics, thermodynamics, and fastness properties on various textile substrates.

-

Wastewater Treatment: Studying the degradation and removal of the dye from textile effluents using various physical, chemical, and biological methods.

-

Analytical Method Development: Establishing and validating analytical techniques for the quantification of this compound in different matrices.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [4] |

| CAS Number | 62168-86-9 | [4] |

| Molecular Formula | C₂₆H₂₃ClN₃NaO₆S | [4] |

| Molecular Weight | 563.99 g/mol | [4] |

| Solubility in Water | 70 g/L (at 90 °C) | [2] |

| Molecular Structure | Anthraquinone | [4] |

Table 2: Colorfastness of this compound on Wool and Nylon

| Fiber | Light Fastness (ISO) | Soaping (Fading) | Soaping (Stain) | Perspiration Fastness (Fading) | Perspiration Fastness (Stain) |

| Wool | 6 | 2 | 2-3 | 4-5 | 4-5 |

| Nylon | 5-7 | 4-5 | 2-3 | 4-5 | 3-4 |

Source: Adapted from various supplier technical data.[1]

Table 3: Performance of Adsorbents for this compound Removal from Aqueous Solutions

| Adsorbent | Adsorption Capacity (mg/g) | Temperature (K) | Reference |

| Multi-walled Carbon Nanotubes (MWCNTs) | 233.34 | 298 | [5] |

Experimental Protocols

Protocol 1: Exhaust Dyeing of Nylon Fabric with this compound

This protocol describes a standard laboratory procedure for dyeing nylon fabric with this compound to study dye uptake and fastness properties.

Materials:

-

Nylon 6 fabric

-

This compound dye

-

Acetic acid (CH₃COOH)

-

Sodium acetate (B1210297) (CH₃COONa)

-

Glauber's salt (Na₂SO₄)

-

Non-ionic wetting agent

-

Distilled water

-

Laboratory dyeing machine (e.g., Mathis Labomat)

-

Spectrophotometer

Procedure:

-

Preparation of Dyebath:

-

Calculate the required amount of this compound dye based on the weight of the fabric (e.g., 2% on weight of fabric, o.w.f.).

-

Prepare a stock solution of the dye by dissolving it in distilled water.

-

Prepare a buffer solution of pH 5 using acetic acid and sodium acetate.

-

The dyebath should contain the dye solution, buffer, Glauber's salt (10 g/L) as a leveling agent, and a non-ionic wetting agent (1 g/L).

-

Maintain a liquor ratio (fabric weight to dye bath volume) of 1:20.

-

-

Dyeing Process:

-

Introduce the pre-wetted nylon fabric into the dyebath at 40 °C.

-

Raise the temperature to 100 °C at a rate of 2 °C/min.

-

Maintain the temperature at 100 °C for 60 minutes.

-

Cool the dyebath to 60 °C at a rate of 3 °C/min.

-

Remove the dyed fabric from the bath.

-

-

After-treatment:

-

Rinse the dyed fabric thoroughly with cold water.

-

Perform a reduction clearing treatment with a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium carbonate at 60 °C for 15 minutes to remove unfixed dye.

-

Rinse the fabric again with cold water and then hot water.

-

Dry the fabric in the air.

-

-

Analysis:

Protocol 2: Photocatalytic Degradation of this compound using TiO₂

This protocol outlines a procedure for studying the photocatalytic degradation of this compound in an aqueous solution using titanium dioxide (TiO₂) as a photocatalyst. This protocol is adapted from general procedures for the degradation of other textile dyes.[11][12][13][14][15]

Materials:

-

This compound

-

Titanium dioxide (P25)

-

Photoreactor with a UV lamp (e.g., mercury lamp)

-

Magnetic stirrer

-

pH meter

-

Spectrophotometer

-

Total Organic Carbon (TOC) analyzer

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of this compound (e.g., 100 mg/L) in distilled water.

-

In a typical experiment, add a specific amount of TiO₂ catalyst (e.g., 1 g/L) to a known volume of the dye solution in the photoreactor.

-

Adjust the pH of the suspension to a desired value (e.g., pH 4) using dilute HCl or NaOH.

-

-

Adsorption-Desorption Equilibrium:

-

Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

-

Photocatalytic Reaction:

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

-

Sample Analysis:

-

Separate the TiO₂ catalyst from the withdrawn samples by centrifugation or filtration through a 0.45 µm syringe filter.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer to determine the dye concentration.

-

Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

-

Measure the Total Organic Carbon (TOC) of the initial and final samples to assess the extent of mineralization.

-

Visualizations

References

- 1. hztya.com [hztya.com]

- 2. This compound - Weak acid blue RL - Best Acid Brilliant Blue RL from Emperor Chem [emperordye.com]

- 3. Dharma Acid Dyes Instructions [dharmatrading.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. blog.qima.com [blog.qima.com]

- 7. jamesdunloptextiles.com [jamesdunloptextiles.com]

- 8. intouch-quality.com [intouch-quality.com]

- 9. Common testing standards for dye fastness of textiles [utstesters.com]

- 10. One moment, please... [textilelearner.net]

- 11. benchchem.com [benchchem.com]

- 12. deswater.com [deswater.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Efficient Photocatalytic Degradation of Methylene Blue Dye from Aqueous Solution with Cerium Oxide Nanoparticles and Graphene Oxide-Doped Polyacrylamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dyeing Polyamide Fibers with Acid Blue 260

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of polyamide (nylon) fibers with Acid Blue 260. The information is intended for use in research and development settings where precise and reproducible dyeing methods are required for material science studies, quality control, and the development of new textile applications.

Introduction

This compound is an anionic acid dye belonging to the anthraquinone (B42736) class, widely used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3] Its molecular structure allows for the formation of ionic bonds with the amino groups present in the polyamide fiber chain, particularly under acidic conditions.[4][5] This interaction results in good dye uptake and vibrant blue shades. The dyeing process is influenced by several key parameters, including pH, temperature, time, and the use of auxiliary chemicals, which must be carefully controlled to achieve uniform and repeatable results.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of this compound and its performance in polyamide dyeing.

Table 1: Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| CAS Number | 62168-86-9 | [1][2] |

| Molecular Formula | C₂₆H₂₃ClN₃NaO₆S | [1][2] |

| Molecular Weight | 563.99 g/mol | [1][2] |

| Solubility in Water | 70 g/L (at 90°C) | [1] |

Table 2: Typical Colorfastness of this compound on Polyamide

| Fastness Property | Rating (ISO Scale) | Reference |

| Light Fastness | 6 | [2] |

| Washing (Soaping) - Fading | 2 | [2] |

| Washing (Soaping) - Staining | 2-3 | [2] |

| Perspiration Fastness - Fading | 4-5 | [2] |

| Perspiration Fastness - Staining | 4-5 | [2] |

| Water Fastness (Seawater) | 4-5 | [2] |

| Rubbing (Crocking) - Dry | 4 | [6] |

| Rubbing (Crocking) - Wet | 3 | [6] |

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8.

Experimental Protocols

This section provides a detailed methodology for dyeing polyamide fibers with this compound.

Materials and Equipment

-

Polyamide 6 or Polyamide 6,6 fabric or yarn

-

This compound dye powder

-

Acetic acid (or formic acid) for pH adjustment

-

Sodium sulfate (B86663) (Glauber's salt) as a leveling agent

-

Non-ionic wetting agent

-

Cationic fixing agent (for after-treatment)

-

Laboratory-scale dyeing machine (e.g., beaker dyer)

-

pH meter

-

Spectrophotometer for color measurement (optional)

-

Standard laboratory glassware

-

Grey scales for assessing color change and staining

Pre-treatment of Polyamide Fiber

Before dyeing, it is essential to scour the polyamide material to remove any oils, waxes, and other impurities that could hinder uniform dye uptake.

-

Prepare a scouring bath containing 1 g/L of a non-ionic wetting agent.

-